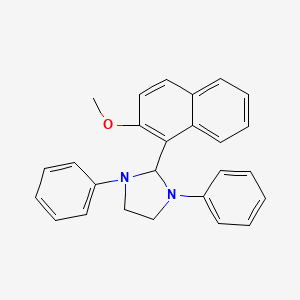

2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine

Beschreibung

2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine is a complex organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a methoxynaphthalene group and two phenyl groups attached to an imidazolidine ring

Eigenschaften

IUPAC Name |

2-(2-methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O/c1-29-24-17-16-20-10-8-9-15-23(20)25(24)26-27(21-11-4-2-5-12-21)18-19-28(26)22-13-6-3-7-14-22/h2-17,26H,18-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVCEEJRWIBZBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3N(CCN3C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine typically involves multi-step organic reactions. One common method includes the reaction of 2-bromoaniline with 1-ethynyl-2-methoxynaphthalene in the presence of palladium and copper catalysts under a nitrogen atmosphere. The reaction is carried out in a solvent mixture of dimethylformamide (DMF) and triethylamine (Et3N) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolidine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, naphthoquinones, and reduced imidazolidine compounds.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP): Similar in structure but differs in the presence of a propenone group instead of an imidazolidine ring.

(6-Methoxy-2-naphthyl) propanamide derivatives: These compounds share the methoxynaphthalene moiety but have different functional groups attached.

Uniqueness

2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine is unique due to its imidazolidine ring structure combined with the methoxynaphthalene and phenyl groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine, with the CAS number 303771-06-4, is a complex organic compound characterized by its unique imidazolidine ring structure combined with methoxynaphthalene and phenyl groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C26H24N2O |

| Molar Mass | 380.48 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 571.6 ± 50.0 °C |

| Flash Point | 163.8 ± 27.3 °C |

| LogP | 5.44 |

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(2-methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine exhibit significant anticancer activity. For instance, derivatives of imidazolidines have been shown to inhibit cell growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Growth

A study evaluated the anticancer activity of synthesized imidazolidine derivatives against human cancer cell lines using the NCI-60 cell panel. The results demonstrated that certain compounds achieved up to 97% inhibition of cell growth in specific cancer types, indicating a promising therapeutic potential for imidazolidine derivatives .

The biological activity of 2-(2-methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as topoisomerases and cyclin-dependent kinases (CDKs), thereby disrupting DNA replication and cell division.

- Receptor Interaction : It may bind to specific receptors or proteins that regulate cell signaling pathways associated with proliferation and apoptosis.

Summary of Key Studies

- Antitumor Activity : A series of imidazolidine derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models. Results showed significant inhibition rates compared to control treatments.

- Cell Cycle Analysis : Flow cytometry analysis revealed that treated cancer cells exhibited G2/M phase arrest, suggesting that these compounds interfere with normal cell cycle progression .

- Molecular Dynamics Simulations : These studies indicated favorable interactions between the imidazolidine derivatives and target proteins, enhancing our understanding of their binding affinities and potential efficacy as therapeutic agents .

Future Directions

Continued research is needed to fully elucidate the biological mechanisms underlying the activity of 2-(2-methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine. Potential areas for future investigation include:

- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Studies : To identify which structural features contribute most significantly to biological activity.

- Combination Therapies : Exploring the synergistic effects when used in conjunction with established chemotherapeutic agents.

Q & A

Q. How can researchers synthesize 2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine and characterize its purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as microwave-assisted condensation (e.g., combining benzylidene malononitrile with ketones in the presence of ammonium acetate) followed by purification via column chromatography (dichloromethane-methanol systems) . Characterization includes:

- X-ray crystallography to resolve molecular geometry and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing the crystal lattice) .

- Melting point analysis (e.g., 179°C for structurally related naphthalene derivatives) to assess purity .

- Spectroscopic techniques (NMR, IR) for functional group verification, though specific data for this compound is limited in public databases .

Q. What are the recommended safety protocols for handling 2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, full-body lab coats, and P95/P1 respirators to prevent inhalation of particulates .

- Ventilation: Use fume hoods during synthesis to avoid exposure to volatile intermediates.

- Waste Disposal: Segregate organic waste and adhere to institutional guidelines for hazardous chemicals. Contaminated gloves must be decontaminated before disposal .

- Emergency Measures: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Q. Is this compound listed in major chemical databases like PubChem or HMDB?

Methodological Answer: As of 2023, no entries for 2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine exist in PubChem, HMDB, or CAS Common Chemistry, indicating it is either a novel compound or under proprietary development . Researchers should consult specialized journals or synthetic chemistry repositories for preliminary data.

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

Methodological Answer:

- Reaction Path Search: Use quantum chemical software (e.g., Gaussian, ORCA) to model reaction pathways and identify energy barriers. For example, ICReDD employs computational workflows to predict optimal conditions (e.g., solvent, temperature) for imidazolidine ring formation .

- AI-Driven Optimization: Tools like COMSOL Multiphysics integrate machine learning to simulate reaction kinetics and automate parameter adjustments (e.g., microwave irradiation time, catalyst loading) .

- Feedback Loops: Combine experimental yields with computational data to refine transition-state models and improve scalability .

Q. How should researchers address contradictions in experimental data, such as inconsistent reaction yields?

Methodological Answer:

- Factorial Design of Experiments (DoE): Systematically test variables (e.g., temperature, stoichiometry) using a 2^k factorial approach to identify interactions affecting yield .

- Statistical Analysis: Apply ANOVA to distinguish significant factors (p < 0.05) and eliminate noise (e.g., minor impurities).

- Reproducibility Checks: Replicate reactions under controlled conditions (e.g., inert atmosphere, calibrated equipment) to isolate operator-dependent errors .

Q. What advanced characterization techniques beyond XRD are critical for analyzing this compound’s behavior?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition pathways (e.g., weight loss at >300°C) .

- Dynamic Light Scattering (DLS): Study aggregation behavior in solution, particularly for biomedical applications.

- Computational Modeling: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity with biological targets .

- Solid-State NMR: Resolve conformational flexibility and hydrogen-bonding dynamics in the crystalline lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.